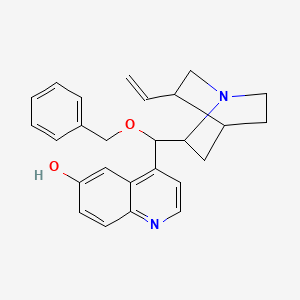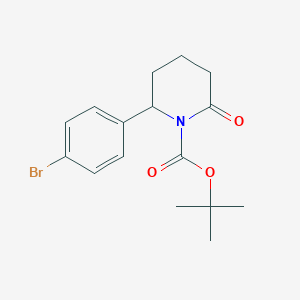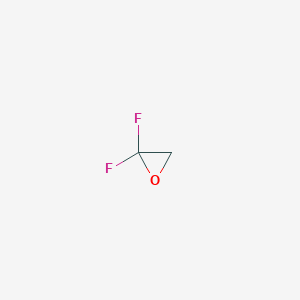
3'-Deoxy-3'-fluoro-6-thioinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-fluoro-6-thioinosine is a synthetic nucleoside analog with the molecular formula C10H11FN4O3S and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a fluorine atom at the 3’ position and a sulfur atom at the 6 position of the inosine molecule. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-6-thioinosine typically involves multiple steps, starting from inosine. The key steps include the introduction of the fluorine atom at the 3’ position and the sulfur atom at the 6 position. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-6-thioinosine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product. The industrial process may also involve the use of automated systems to monitor and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-fluoro-6-thioinosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various fluorinated or thiolated derivatives .
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-fluoro-6-thioinosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’-fluoro-6-thioinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine and sulfur atoms play a crucial role in its biological activity by affecting the compound’s interaction with enzymes and other molecular targets. The specific pathways and molecular targets involved in its action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-fluoroinosine: Lacks the sulfur atom at the 6 position.
6-Thioinosine: Lacks the fluorine atom at the 3’ position.
3’-Deoxyinosine: Lacks both the fluorine and sulfur atoms.
Uniqueness
3’-Deoxy-3’-fluoro-6-thioinosine is unique due to the simultaneous presence of both fluorine and sulfur atoms, which confer distinct chemical and biological properties. This dual modification enhances its stability and reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H11FN4O3S |
|---|---|
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19) |
InChI-Schlüssel |
XNAQDSXVPVCTCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)

![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)

![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12103314.png)


